molecular formula C22H18Cl2N2O2 B388652 2-(3,4-DICHLOROPHENYL)-3-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

2-(3,4-DICHLOROPHENYL)-3-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B388652
M. Wt: 413.3g/mol
InChI Key: QJRVWMAVYDXNLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-DICHLOROPHENYL)-3-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of tetrahydroquinazolines This compound is characterized by the presence of dichlorophenyl and ethoxyphenyl groups attached to a tetrahydroquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DICHLOROPHENYL)-3-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dichloroaniline with 4-ethoxybenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized using a reducing agent such as sodium borohydride to yield the desired tetrahydroquinazoline compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DICHLOROPHENYL)-3-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of dihydroquinazoline derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions include various quinazoline and dihydroquinazoline derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-DICHLOROPHENYL)-3-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets within cells. It may act by inhibiting certain enzymes or modulating signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
  • 2-(3,4-DICHLOROPHENYL)-3-(4-HYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Uniqueness

Compared to similar compounds, 2-(3,4-DICHLOROPHENYL)-3-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with molecular targets and its overall efficacy in different applications.

Properties

Molecular Formula

C22H18Cl2N2O2

Molecular Weight

413.3g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C22H18Cl2N2O2/c1-2-28-16-10-8-15(9-11-16)26-21(14-7-12-18(23)19(24)13-14)25-20-6-4-3-5-17(20)22(26)27/h3-13,21,25H,2H2,1H3

InChI Key

QJRVWMAVYDXNLM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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